4-[(2-ethoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
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Overview
Description
4-[(2-ethoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is notable for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-ethoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol can be achieved through a multi-step reaction process. One common method involves the reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes and diethyl phosphite in the presence of a catalyst such as nano SnO2. This reaction is typically carried out at room temperature and under solvent-free conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. The use of eco-friendly and solvent-free conditions is preferred to minimize environmental impact. Catalysts like nano SnO2 are favored due to their stability, non-corrosive nature, and recyclability .
Chemical Reactions Analysis
Types of Reactions
4-[(2-ethoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(2-ethoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(2-ethoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Rimonabant: A pyrazole derivative used as an anti-obesity drug.
Fipronil: An insecticide with a pyrazole ring structure.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a pyrazole core.
Uniqueness
What sets 4-[(2-ethoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol apart from these similar compounds is its specific substitution pattern and the presence of both hydroxy and ethoxy groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H28N4O3 |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
4-[(2-ethoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C29H28N4O3/c1-4-36-24-18-12-11-17-23(24)27(25-19(2)30-32(28(25)34)21-13-7-5-8-14-21)26-20(3)31-33(29(26)35)22-15-9-6-10-16-22/h5-18,27,30-31H,4H2,1-3H3 |
InChI Key |
ILMXSVMWIWUBEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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